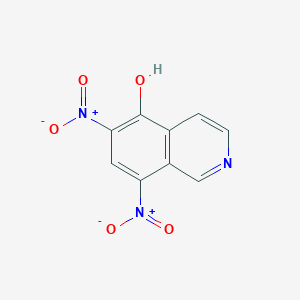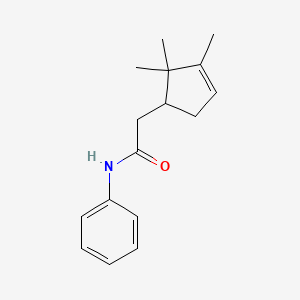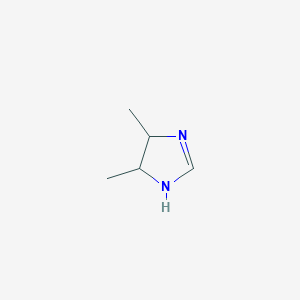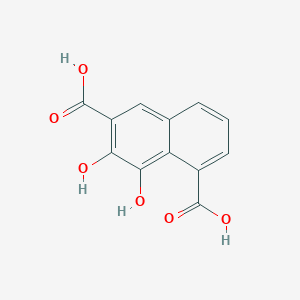
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid typically involves the hydroxylation of naphthalene derivatives followed by carboxylation. One common method includes the use of strong oxidizing agents to introduce hydroxyl groups at the 7 and 8 positions of naphthalene, followed by carboxylation at the 1 and 6 positions using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or platinum can facilitate the hydroxylation and carboxylation reactions, making the process more viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism by which 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid exerts its effects involves the interaction of its hydroxyl and carboxyl groups with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants, while the carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dihydroxynaphthalene: Similar structure but lacks carboxyl groups.
2,7-Dihydroxynaphthalene: Hydroxyl groups at different positions.
1,7-Dihydroxynaphthalene: Different hydroxyl group positions.
Uniqueness
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is unique due to the specific positioning of its hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives .
Propiedades
Número CAS |
92024-99-2 |
|---|---|
Fórmula molecular |
C12H8O6 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
7,8-dihydroxynaphthalene-1,6-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-9-7(12(17)18)4-5-2-1-3-6(11(15)16)8(5)10(9)14/h1-4,13-14H,(H,15,16)(H,17,18) |
Clave InChI |
DHCWAXYURXTMJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C(=C2C(=C1)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
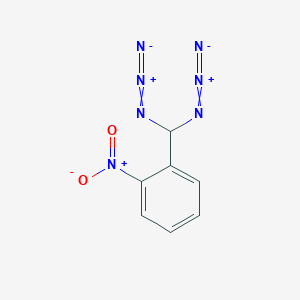
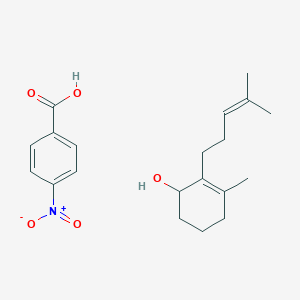
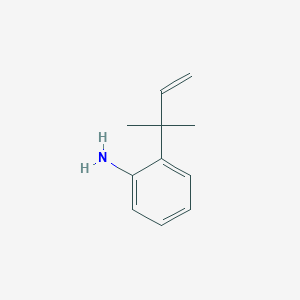
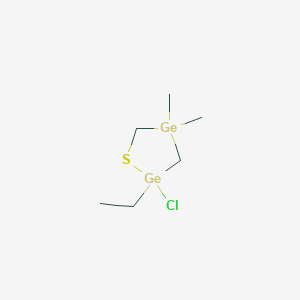
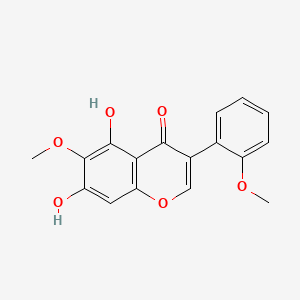
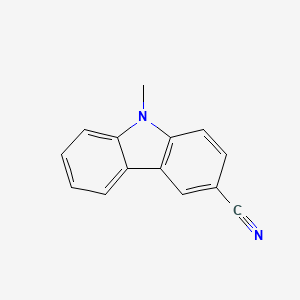
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
